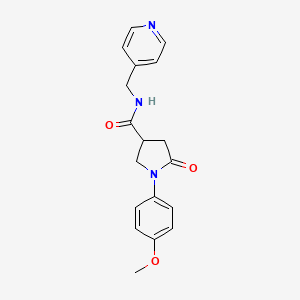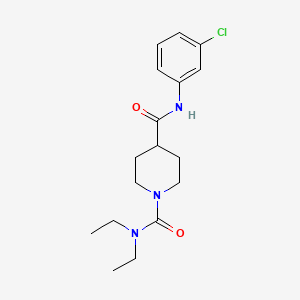
3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide, also known as BMB-4, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. In
Mecanismo De Acción
The exact mechanism of action of 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of various proteins that are necessary for cancer cell survival. By inhibiting Hsp90 activity, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. In addition, this compound has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide in lab experiments is its specificity for cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve its availability for research and clinical use. Another area of research is the exploration of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide involves a series of chemical reactions. The starting material, 3-hydroxybenzoic acid, is first treated with thionyl chloride to form 3-chlorobenzoic acid. This compound is then reacted with benzyl alcohol and potassium carbonate to form 3-(benzyloxy)benzoic acid. The final step involves reacting 3-(benzyloxy)benzoic acid with 2-(4-morpholinyl)ethylamine to form this compound.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-9-10-22-11-13-24-14-12-22)18-7-4-8-19(15-18)25-16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPNOAXGHJQYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)

![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)
![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)
![1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide](/img/structure/B5360694.png)
![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)

![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)
![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)